molecular formula C11H11N3O7S B015397 NAc-DNP-Cys CAS No. 35897-25-7

NAc-DNP-Cys

Cat. No.: B015397
CAS No.: 35897-25-7
M. Wt: 329.29 g/mol
InChI Key: DKCMLZRPNSABAR-QMMMGPOBSA-N
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Description

N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine is a compound with the molecular formula C11H11N3O7S. It is a derivative of L-cysteine, where the sulfur atom is bonded to a 2,4-dinitrophenyl group, and the amino group is acetylated. This compound is known for its applications in biochemical research and its role as a substrate in various enzymatic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-cysteine: A precursor to glutathione, commonly used as an antioxidant.

    S-(2,4-Dinitrophenyl)-L-cysteine: Similar structure but lacks the acetyl group.

    N-Acetyl-S-(2,4-dinitrophenyl)-D-cysteine: The D-isomer of the compound .

Uniqueness

N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine is unique due to its combination of the acetyl group and the 2,4-dinitrophenyl group, which imparts specific chemical properties and biological activities not found in other similar compounds .

Biological Activity

N-Acetyl-DNP-Cysteine (NAc-DNP-Cys) is a derivative of N-acetylcysteine (NAC), which is widely recognized for its antioxidant properties and therapeutic potential in various clinical settings. This article explores the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and potential therapeutic applications.

Overview of N-Acetyl-DNP-Cysteine

This compound is synthesized from NAC, an acetylated form of the amino acid cysteine. The compound contains a dinitrophenyl (DNP) group, which enhances its reactivity and potential biological effects. NAC itself is known for its ability to replenish glutathione levels, provide antioxidant defense, and modulate inflammatory responses in cells.

The biological activity of this compound can be attributed to several key mechanisms:

  • Antioxidant Activity :
    • This compound exhibits a strong ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This activity is primarily due to the presence of the thiol group in cysteine, which can donate electrons to neutralize free radicals.
  • Glutathione Synthesis :
    • Similar to NAC, this compound promotes the synthesis of glutathione, a critical intracellular antioxidant. This is particularly important in conditions characterized by oxidative damage and inflammation.
  • Modulation of Inflammatory Pathways :
    • This compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by suppressing the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses.

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanism DescriptionReferences
Antioxidant ActivityScavenges ROS; protects against oxidative stress
Glutathione ReplenishmentIncreases intracellular GSH levels
Anti-inflammatory EffectsInhibits NF-κB activation; reduces cytokine release
Neuroprotective EffectsProtects against amyloid-beta toxicity

Case Studies

  • Neuroprotection Against Amyloid-Beta Toxicity :
    A study demonstrated that NAC and its derivatives, including this compound, could protect neuronal cells from amyloid-beta-induced oxidative damage. The treatment reduced the formation of harmful adducts with neprilysin, an enzyme crucial for amyloid clearance, thereby preserving its activity and promoting cellular health .
  • Cardiovascular Protection :
    In a model of hypertrophic cardiomyopathy, administration of NAC reversed diastolic dysfunction and cardiac hypertrophy by restoring redox balance. This suggests that similar compounds like this compound may offer therapeutic benefits in cardiovascular diseases linked to oxidative stress .
  • Cancer Cell Proliferation :
    Preliminary studies indicate that NAC can inhibit breast cancer cell proliferation by modulating redox-sensitive pathways. The potential application of this compound in oncology warrants further investigation due to its enhanced reactivity compared to NAC .

Properties

IUPAC Name

(2R)-2-acetamido-3-(2,4-dinitrophenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O7S/c1-6(15)12-8(11(16)17)5-22-10-3-2-7(13(18)19)4-9(10)14(20)21/h2-4,8H,5H2,1H3,(H,12,15)(H,16,17)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCMLZRPNSABAR-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189453
Record name L-Cysteine, N-acetyl-S-(2,4-dinitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35897-25-7
Record name N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35897-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Cysteine, N-acetyl-S-(2,4-dinitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035897257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Cysteine, N-acetyl-S-(2,4-dinitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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